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Compound of Interest

Compound Name: Diatrizoic acid EP impurity A

Cat. No.: B048496

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical
data for Diatrizoic acid impurity A, identified as 5-Acetamido-3-amino-2,4,6-triiodobenzoic acid.
Due to the limited availability of public raw spectral data, this document focuses on predicted
spectroscopic characteristics based on the compound's structure, alongside detailed
experimental protocols for data acquisition and a logical workflow for its identification and
characterization.

Compound Identification

o Systematic Name: 5-Acetamido-3-amino-2,4,6-triiodobenzoic acid

Common Name: Diatrizoic Acid Impurity A; Diatrizoic Acid Related Compound A[1]

CAS Number: 1713-07-1[1]

Molecular Formula: CoH713N20s3

Molecular Weight: 571.88 g/mol

The chemical structure of Diatrizoic Acid and its Impurity A is illustrated below, showing the
relationship between the parent drug and the impurity, which differs by the substitution of an
acetamido group with a primary amine.
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Caption: Figure 1. Chemical Structures of Diatrizoic Acid and Impurity A.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from NMR, IR, and MS
analyses of Diatrizoic acid impurity A. These predictions are based on the known structure and
spectroscopic principles.

Table 1: Predicted ‘H NMR Data
Predicted
Protons Chemical Shift  Multiplicity Integration Notes

(3, ppm)

) Protons of the
Acetyl (CH3) 20-23 Singlet 3H )
acetamido group.

Chemical shift
can vary

Amino (NHz) 45-6.0 Broad Singlet 2H significantly with
solvent and

concentration.

Chemical shift is
solvent-

Amide (NH) 75-85 Broad Singlet 1H dependent and
may exchange
with D20.

Typically a very
broad signal,
may not be

Carboxylic Acid )
11.0-13.0 Broad Singlet 1H observed

(CH) :
depending on

solvent and

concentration.

Table 2: Predicted *C NMR Data
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Predicted Chemical Shift

Carbon Notes
(3, ppm)
Carbon of the methyl group in
Acetyl (CHs) 20 - 25 ) i
the acetamido function.
) Carbon atom attached to the
Aromatic C-NH:z 145 - 155 )
amino group.
Carbon atom attached to the
Aromatic C-NHCOCHs 140 - 150

acetamido group.

Aromatic C-1 (x3)

Carbon atoms attached to
85-100 iodine; significant upfield shift

due to heavy atom effect.

Carbon atom attached to the

Aromatic C-COOH 125 - 135 ] )
carboxylic acid group.
Carbonyl carbon of the
Acetyl (C=0) 168 - 172 i
acetamido group.
] ) Carbonyl carbon of the
Carboxylic Acid (C=0) 165 - 175

carboxylic acid group.

Table 3: Predicted Infrared (IR) Absorption Data
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Wavenumber . . . .
Functional Group Vibration Mode Intensity
(cm™)
3400 - 3200 N-H (Amine & Amide) Stretching Medium, Broad
3300 - 2500 O-H (Carboxylic Acid) Stretching Strong, Very Broad
1720 - 1680 C=0 (Carboxylic Acid)  Stretching Strong
) Stretching (Amide |
1680 - 1640 C=0 (Amide) Strong
band)
1600 - 1500 N-H (Amine & Amide) Bending Medium
1450 - 1400 C-H (Aromatic) Bending Medium
1250 - 1000 C-N Stretching Medium

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Value Interpretation Notes

Molecular ion peak (positive

571.8 [M+H]*+ )

ion mode, ESI).

Molecular ion peak (negative
569.8 [M-H]~- ,

ion mode, ESI).

Loss of the carboxylic acid
526.8 [M-COOH]*

group.
444.8 [M-1]* Loss of an iodine atom.

Loss of both acetamido and
428.9 [M-NHCOCHs-COOH]*

carboxylic acid groups.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are generalized for a research or quality control setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Objective: To obtain *H and 3C NMR spectra for structural elucidation.
e Instrumentation: A 400 MHz (or higher) NMR spectrometer.

e Sample Preparation:

[¢]

Accurately weigh 5-10 mg of Diatrizoic acid impurity A reference standard.

o Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as
Dimethyl Sulfoxide-de (DMSO-ds) or Methanol-da. DMSO-ds is often preferred for its ability
to dissolve polar compounds and to clearly show exchangeable protons (NH, OH).[2][3]

o Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for
chemical shift referencing (& = 0.00 ppm).

o Transfer the solution to a 5 mm NMR tube.
e 'H NMR Acquisition:

o Pulse Program: Standard single-pulse experiment.

o Spectral Width: -2 to 16 ppm.

o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 16-64, depending on sample concentration.
e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

o Spectral Width: 0 to 200 ppm.

o Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds.
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o Number of Scans: 1024-4096, due to the low natural abundance of 13C.

Fourier-Transform Infrared (IR) Spectroscopy

o Objective: To identify the functional groups present in the molecule.
e Instrumentation: An FTIR spectrometer.
o Sample Preparation (KBr Pellet Method):[4][5][6]

o Gently grind 1-2 mg of the impurity sample with approximately 100-200 mg of dry,
spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.

o Transfer the finely ground powder to a pellet die.

o Apply pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or semi-
transparent pellet.

o Sample Preparation (Attenuated Total Reflectance - ATR):[7][8]
o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
o Place a small amount of the solid powder directly onto the crystal surface.

o Apply pressure using the instrument's anvil to ensure good contact between the sample
and the crystal. This method requires minimal sample preparation.[7]

o Data Acquisition:
o Spectral Range: 4000 to 400 cm™1,
o Resolution: 4 cm~2.
o Number of Scans: 16-32.

o A background spectrum (of the empty ATR crystal or a blank KBr pellet) should be
collected and automatically subtracted from the sample spectrum.
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Liquid Chromatography-Mass Spectrometry (LC-MS)

» Objective: To determine the molecular weight and fragmentation pattern of the impurity, often
after separation from the parent compound.

 Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a
mass spectrometer with an Electrospray lonization (ESI) source.[9][10]

o Chromatographic Conditions (based on published methods for related compounds):[11]
o Column: A suitable reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 5 um).
o Mobile Phase A: Water with 0.1% formic acid.
o Mobile Phase B: Acetonitrile with 0.1% formic acid.

o Gradient: A suitable gradient to separate the impurity from Diatrizoic acid (e.g., starting
with 95% A, ramping to 95% B).

o Flow Rate: 0.5 - 1.0 mL/min.
o Injection Volume: 5 - 10 pL.
e Mass Spectrometry Conditions:

o lonization Mode: ESI, operated in both positive and negative modes to capture [M+H]*
and [M-H]~ ions. ESI is a soft ionization technique suitable for polar, thermally labile
molecules.[10][11]

o Scan Range: m/z 100 - 1000.

o Capillary Voltage: 3-4 kV.

o Drying Gas (N2) Flow: 8-12 L/min.

o Drying Gas Temperature: 300-350 °C.

o Tandem MS (MS/MS): To obtain fragmentation data, the molecular ion (e.g., m/z 571.8) is
selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g.,
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argon) to generate product ion spectra.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and characterization of
Diatrizoic acid impurity A.
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Figure 2. Workflow for Impurity Isolation and Characterization
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Caption: Figure 2. Workflow for Impurity Isolation and Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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